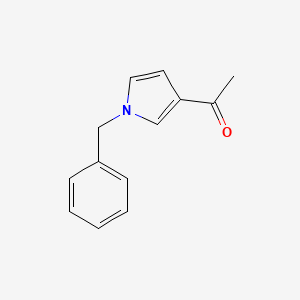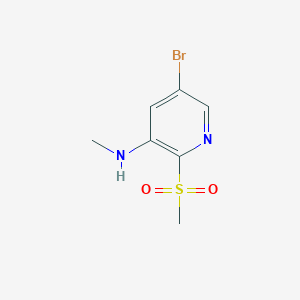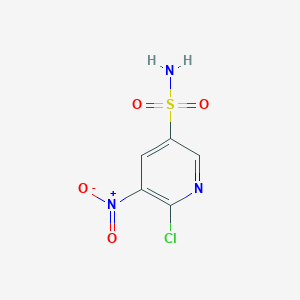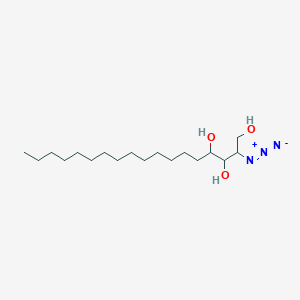![molecular formula C14H11ClN2O3 B13888297 Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate is a chemical compound with the molecular formula C14H11ClN2O3 and a molecular weight of 290.7 g/mol It is a derivative of isonicotinic acid and features a 4-chlorobenzoyl group attached to the nitrogen atom of the isonicotinic acid moiety
Preparation Methods
The synthesis of Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate typically involves the reaction of isonicotinic acid with 4-chlorobenzoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate can be compared with other similar compounds, such as:
Methyl isonicotinate: A simpler derivative of isonicotinic acid, used as a semiochemical and in the synthesis of other compounds.
Methyl 4-amino-3-chlorobenzoate: Another related compound with applications in organic synthesis and as a building block for more complex molecules.
Methyl 3-amino-4-methylbenzoate: Used in life sciences research and as a biochemical reagent.
Properties
Molecular Formula |
C14H11ClN2O3 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
methyl 3-[(4-chlorobenzoyl)amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H11ClN2O3/c1-20-14(19)11-6-7-16-8-12(11)17-13(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,18) |
InChI Key |
QXOUSPMSMKZXCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)

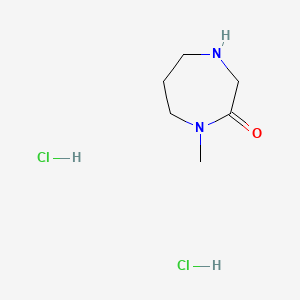

![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)

![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
